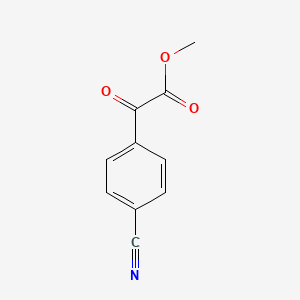

Methyl 2-(4-cyanophenyl)-2-oxoacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-cyanophenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQCCRZZQODRJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Methyl 2 4 Cyanophenyl 2 Oxoacetate

Established Synthetic Routes and Optimization Strategies

Traditional synthesis methods for α-keto esters like Methyl 2-(4-cyanophenyl)-2-oxoacetate have been refined over the years. These include photoredox catalysis, electrochemical techniques, and the use of organometallic reagents, each offering distinct advantages in terms of reactivity and substrate scope.

Photoredox Catalysis Approaches

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. nih.gov This approach utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer processes, generating highly reactive radical intermediates. researchgate.net For the synthesis of aryl ketoesters, these methods often involve the coupling of an aryl precursor with a keto-ester fragment.

Key features of photoredox catalysis include:

Mild Conditions: Reactions are typically conducted at ambient temperature, preserving sensitive functional groups. nih.gov

High Selectivity: Catalysts can be designed to control chemo-, regio-, and stereoselectivity. nih.gov

Use of Visible Light: This sustainable energy source minimizes the need for harsh reagents and high temperatures. researchgate.net

One strategy involves the copper-catalyzed photoredox oxidation of terminal alkynes using molecular oxygen as a sustainable oxidant, which proceeds through a phenylglyoxal (B86788) intermediate to form α-keto esters in high yields. rsc.org Another approach uses dual catalysis systems, such as combining N-Heterocyclic Carbene (NHC) and photoredox catalysis, to facilitate the coupling of radical intermediates. rsc.org

Table 1: Examples of Photoredox-Catalyzed Reactions for α-Keto Ester Synthesis

| Catalyst System | Reactants | Light Source | Key Features | Reference |

| Copper(I) complex | Terminal Alkynes, Alcohols, O₂ | Blue LEDs | Forms phenylglyoxal intermediate; broad substrate scope. | rsc.org |

| Iridium or Ruthenium complexes | Aldehydes, Electron-deficient alkenes | Visible Light | Generates nucleophilic ketyl radicals for coupling. | researchgate.net |

| NHC/Photoredox Dual Catalysis | N-methyl anilines, α,β-unsaturated aldehydes | Visible Light | Enables α-arylamino ketone synthesis via N-methyl radical intermediates. | rsc.org |

Electrogenerated Base (EGB) Mediated Synthesis

Electrochemical synthesis represents a valuable methodology for generating reactive species without the need for stoichiometric chemical reagents. researchgate.net In Electrogenerated Base (EGB) mediated synthesis, a strong base is generated in-situ at the cathode of an electrochemical cell. This base can then deprotonate a weakly acidic precursor, activating it for subsequent reactions.

For the synthesis of aryl α-ketoesters, this method can be applied to the oxidation of acetophenones. A notable example is the electrochemical synthesis from acetophenones mediated by potassium iodide (KI). nih.gov In this process, an iodine radical is electrochemically generated, which facilitates the oxidation and esterification of the acetophenone (B1666503) substrate. researchgate.netnih.gov This technique avoids the use of external chemical oxidants, aligning with green chemistry principles. researchgate.net

Table 2: Key Parameters in EGB-Mediated Synthesis of Aryl α-Ketoesters

| Parameter | Description | Example | Reference |

| Mediator | A substance that facilitates the electron transfer between the electrode and the substrate. | Potassium Iodide (KI) | nih.gov |

| Substrate | The starting material that is transformed into the product. | Acetophenones | nih.gov |

| Solvent/Electrolyte | The medium in which the electrochemical reaction occurs. | Typically polar aprotic solvents like Acetonitrile (MeCN) with a supporting electrolyte. | researchgate.net |

| Electrodes | The conductive materials where the oxidation and reduction half-reactions occur. | Often carbon-based electrodes (e.g., graphite) or platinum. | researchgate.net |

Organometallic Reagent-Based Syntheses

Organometallic reagents are fundamental in the construction of carbon-carbon bonds. Classical methods for synthesizing α-keto esters often involve the acylation of aromatic compounds. mdpi.com

Friedel-Crafts Acylation: A primary method involves the reaction of an aromatic compound with an oxalyl derivative, such as methyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. mdpi.comchemicalbook.com This reaction introduces the glyoxylate (B1226380) functional group directly onto the aromatic ring. For the synthesis of this compound, 4-cyanobenzoyl chloride or a similar precursor could be used.

Palladium-Catalyzed Carbonylation: More advanced methods utilize palladium catalysts to perform double carbonylation of aryl halides in the presence of carbon monoxide and an alcohol. mdpi.com This approach allows for the direct formation of the α-keto ester functionality from readily available aryl halides. These reactions can offer high selectivity but may require high pressures of carbon monoxide. mdpi.com

Directed C-H Acylation: Modern techniques focus on the direct functionalization of C-H bonds. For example, platinum or palladium catalysts can direct the acylation of a C-H bond with reagents like ethyl chlorooxoacetate, providing an efficient, oxidant-free route to the α-keto ester group. researchgate.net

Table 3: Comparison of Organometallic-Based Synthetic Routes

| Method | Reagents | Catalyst | Conditions | Key Advantages | Reference |

| Friedel-Crafts Acylation | Chlorobenzene, Methyl oxalyl chloride | AlCl₃ | 0°C to room temp. | Uses readily available starting materials. | chemicalbook.com |

| Palladium-Catalyzed Carbonylation | Aryl Halides, CO, Alcohol | Palladium Complex | Often requires high pressure (e.g., 150 atm). | Improved selectivity and substrate scope. | mdpi.com |

| Platinum-Catalyzed C-H Acylation | 2-aryloxypyridines, Ethyl chlorooxoacetate | Platinum Complex | Oxidant-free, additive-free. | High efficiency, avoids decarbonylation. | researchgate.net |

Novel and Green Chemistry Approaches in Synthesis

In response to the growing need for environmentally benign chemical processes, novel synthetic methods focusing on green chemistry principles have been developed. These include microwave-assisted synthesis and solvent-free reactions, which aim to reduce energy consumption, waste, and the use of hazardous substances.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. grafiati.com This technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. arkat-usa.org

For the synthesis of heterocyclic compounds and other complex molecules, microwave irradiation has been shown to accelerate reactions that would otherwise require hours or days. nih.govresearchgate.net For example, the Pechmann condensation to form coumarins can be significantly expedited under microwave conditions. researchgate.net While specific examples for this compound are not detailed in the provided results, the principles of MAOS are broadly applicable to condensation and coupling reactions used to form such keto-esters.

Table 4: Advantages of Microwave-Assisted Synthesis (MAOS) vs. Conventional Heating

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours to days | Minutes | arkat-usa.org |

| Product Yield | Moderate to good | Often higher | arkat-usa.org |

| Purity | May require extensive purification | Higher purity, fewer byproducts | arkat-usa.org |

| Energy Efficiency | Lower | Higher due to direct heating of reactants | grafiati.com |

Solvent-Free Reactions

Solvent-free, or solid-state, reactions represent a cornerstone of green chemistry by eliminating the need for volatile and often toxic organic solvents. These reactions are typically conducted by grinding or heating the solid reactants together, sometimes with a catalytic amount of a solid-supported reagent. researchgate.net

The synthesis of β-amino-α,β-unsaturated ketones and esters has been successfully achieved under solvent-free conditions by reacting β-dicarbonyl compounds with amines using a solid superacid catalyst like sulfated zirconia. researchgate.net These reactions proceed rapidly at room temperature with excellent yields. Similarly, the Pechmann condensation for synthesizing 7-hydroxy-4-methyl coumarin (B35378) has been optimized under solvent-free conditions with microwave irradiation, yielding the product in just 260 seconds. researchgate.net This approach not only minimizes waste but also simplifies product isolation and purification.

Mechanochemical Approaches (e.g., Grinding Techniques)

Mechanochemistry represents a paradigm shift in chemical synthesis, utilizing mechanical force—such as grinding in a ball mill—to induce chemical reactions, often in the absence of a solvent. This solvent-free approach is a cornerstone of green chemistry, minimizing volatile organic compound (VOC) waste and often reducing reaction times and energy consumption. researchgate.netnih.gov

While specific literature detailing the mechanochemical synthesis of this compound is not extensively documented, the principles are broadly applicable to the synthesis of related ketones and esters. The reaction would typically involve the solid-state grinding of the reactants, for instance, a solid cyanophenyl precursor and an acylating agent, with a solid catalyst. The mechanical energy provided by grinding facilitates intimate contact between reactants, breaks crystal lattices, and can lower the activation energy of the reaction, driving it to completion without the need for bulk solvent. This approach bypasses issues related to reactant solubility and can sometimes lead to different product selectivities compared to solution-phase reactions. Given the increasing application of mechanochemistry in organic synthesis, its exploration for the production of aryl α-keto esters is a promising area for future research. researchgate.net

Stereoselective and Asymmetric Synthesis Investigations

The creation of chiral molecules is a central theme in modern organic synthesis, particularly for applications in pharmacology and materials science. For a molecule like this compound, introducing chirality can lead to derivatives with unique biological activities or properties.

Enantioselective synthesis aims to produce a single enantiomer of a chiral product from a prochiral or racemic starting material. For α-keto esters, a primary strategy involves the asymmetric addition of nucleophiles to the ketone carbonyl group or the asymmetric construction of the keto-ester framework itself.

One powerful approach is the catalytic asymmetric arylation of glyoxylates. Research has demonstrated that chiral rhodium-diene complexes can catalyze the enantioconvergent arylation of racemic β-alkyl substituted α-keto esters with boronic acids, yielding tertiary aryl glycolate (B3277807) derivatives with high levels of stereocontrol. nih.gov Although the target compound lacks a β-alkyl substituent, analogous catalytic systems could be envisioned for the asymmetric arylation of methyl glyoxylate using a (4-cyanophenyl)boron reagent. For example, Rh(I) catalysts paired with chiral phosphane and phosphane-phosphite ligands have been used in the enantioselective arylation of ethyl glyoxylate, achieving high yields and moderate to good enantioselectivities. scispace.com

Another relevant methodology is the catalytic enantioselective Roskamp reaction, which involves the reaction of α-diazoesters with aldehydes. Using a chiral N,N'-dioxide-scandium(III) complex as a catalyst, researchers have synthesized chiral α-alkyl-β-keto esters in excellent yields and high enantiomeric excess (ee). acs.org Adapting this to the target molecule would involve a different synthetic strategy but highlights the power of chiral Lewis acid catalysis in controlling stereochemistry in keto ester synthesis.

The table below summarizes results for the enantioselective synthesis of compounds structurally related to the target molecule, illustrating the potential of these methods.

| Catalyst/Method | Substrate Example | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral (diene)Rh(I) Complex | Racemic α-keto ester | β-stereogenic glycolate | Good | High | nih.gov |

| Rh(I) / (R)-MonoPhos | Ethyl glyoxylate | Ethyl mandelate (B1228975) derivative | >99% | Moderate (up to 75%) | scispace.com |

| Chiral N,N'-dioxide-Sc(OTf)₃ Complex (0.05 mol%) | α-Alkyl-α-diazoester | α-Alkyl-β-keto ester | 99% | 95% | acs.org |

| N,N'-dioxide/Ni(II) Complex | Racemic β-halo-α-keto ester | β-halo-α-hydroxy ester | Good | Excellent | rsc.org |

When a molecule already contains a stereocenter, the introduction of a second one can lead to the formation of diastereomers. Diastereoselective reactions control the relative configuration of these multiple stereocenters. A key strategy for achieving this in the context of α-keto esters is through substrate-controlled or catalyst-controlled reductions or additions.

A powerful example is the dynamic kinetic resolution (DKR) via asymmetric transfer hydrogenation. In this process, a racemic α-keto ester with a stereocenter at the β-position is reduced using a chiral catalyst. unc.edu The catalyst not only reduces the ketone but also facilitates the rapid racemization of the starting material, allowing one enantiomer to be preferentially converted into a single diastereomer of the product. This has been used to generate three contiguous stereocenters in γ-butyrolactones derived from β-aryl α-keto esters with remarkable diastereoselectivity. unc.edu

Furthermore, the reduction of α-substituted β-keto esters can be directed to form either syn- or anti-β-hydroxy ester products depending on the choice of reagents. For instance, the use of a strongly chelating Lewis acid like TiCl₄ typically leads to the syn isomer, whereas non-chelating conditions with reagents like CeCl₃ can favor the anti isomer. researchgate.net While this compound itself is prochiral, these principles are directly applicable to its derivatives, where subsequent reactions on the α-position would require precise diastereoselective control.

Flow Chemistry Applications in Compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for organic synthesis. It offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), enhanced safety, and improved scalability and reproducibility. nih.govrsc.org

The synthesis of α-keto esters, including this compound, is well-suited for flow chemistry. A common batch synthesis, the Friedel-Crafts acylation, often involves highly reactive intermediates and exothermic reactions, which can be difficult to control on a large scale. libretexts.orgopenstax.org A flow reactor mitigates these risks by maintaining a very small reaction volume at any given moment, allowing for rapid heat dissipation and preventing thermal runaways.

Researchers have developed continuous flow methods for the synthesis of related glyoxal (B1671930) derivatives and other esters. nih.govbohrium.com A hypothetical flow synthesis of this compound could involve pumping streams of cyanobenzene and methyl oxalyl chloride with a Lewis acid catalyst through a heated microreactor or packed-bed reactor. The short residence time and precise temperature control could lead to higher yields and purities compared to batch methods. Furthermore, multi-step flow systems can integrate reaction, work-up, and purification into a single, automated process, significantly streamlining production. uc.pt The modular nature of flow chemistry facilitates rapid optimization and could enable access to a library of related aryl keto esters by simply varying the input aromatic substrate. uc.pt

Iii. Reactivity and Mechanistic Studies of Methyl 2 4 Cyanophenyl 2 Oxoacetate

Elucidation of Reaction Mechanisms

The reactivity of Methyl 2-(4-cyanophenyl)-2-oxoacetate can be channeled through several distinct mechanistic pathways, including ionic, radical, and cycloaddition routes, depending on the reaction conditions and the nature of the co-reactants.

Radical Reaction Pathways

While ionic pathways for aryl glyoxylates are well-documented, specific studies detailing the radical reaction mechanisms of this compound are less common in the literature. However, the reactivity of related arylglyoxylic acids provides insight into potential radical pathways. For instance, arylglyoxylic acids are known to undergo decarboxylation in the presence of an oxidant like potassium persulfate (K₂S₂O₈) to generate acyl radicals. rsc.orgThese radicals can then participate in annulation reactions with ortho-substituted anilines to form nitrogen heterocycles. rsc.org Furthermore, modern photoredox catalysis has established methods for generating acyl radicals from carboxylic acids under mild, visible-light-mediated conditions. nih.govThis involves the in-situ formation of a mixed anhydride (B1165640) which, upon single-electron reduction by an excited photocatalyst, fragments to release an acyl radical, carbon dioxide, and a methoxide (B1231860) anion. nih.govAlthough not specifically demonstrated for this compound, these principles suggest that under appropriate photocatalytic conditions, it could potentially serve as a precursor to a 4-cyanobenzoyl radical.

Ionic Reaction Pathways

Ionic reactions represent the most explored mechanistic pathways for this compound, primarily due to its highly electrophilic nature. The two carbonyl groups provide sites for nucleophilic attack, initiating a cascade of bond-forming events.

A prominent example is the Kabachnik-Fields reaction, a one-pot, three-component synthesis of α-aminophosphonates. In this reaction, this compound, an amine, and a dialkyl or trialkyl phosphite (B83602) combine to form the product. Mechanistic studies on similar systems suggest that this transformation can proceed as a true three-component reaction, where the carbonyl compound, amine, and phosphite are involved simultaneously in the transition state, rather than through the pre-formation of an imine or an α-hydroxy phosphonate (B1237965) intermediate. researchgate.netThe use of a Lewis acid catalyst, such as magnesium perchlorate, can significantly accelerate this process. researchgate.net The proposed mechanism for the catalyzed reaction involves the coordination of the catalyst to the carbonyl oxygen, enhancing its electrophilicity. This is followed by a concerted or rapid sequential attack by the amine and the phosphite nucleophiles to form a transient intermediate that collapses to the final α-aminophosphonate product.

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, serving as a key component in the construction of heterocyclic ring systems. One notable example involves an isocyanide-based multicomponent reaction that proceeds via a cycloaddition mechanism.

In a reaction between an aryl glyoxal (B1671930), 4-hydroxycoumarin (B602359), and an alkyl isocyanide, the initial Knoevenagel condensation between the glyoxal and 4-hydroxycoumarin forms a reactive hetero-diene intermediate. nih.govresearchgate.netThis intermediate then undergoes a formal [4+1] cycloaddition with the isocyanide to generate an iminolactone. A subsequent- nih.govcymitquimica.comhydride shift yields the final furo[3,2-c]coumarin product. researchgate.netThe electrophilic nature of the carbonyl groups in this compound makes it an excellent candidate for forming the initial hetero-diene in such transformations.

Additionally, while not involving the keto-ester directly, the 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a powerful method for synthesizing isoxazolines, demonstrating the utility of cycloadditions in building complex heterocycles from related synthons. beilstein-journals.orgresearchgate.net

Role as a Reactive Intermediate in Organic Transformations

The dual carbonyl functionality of this compound makes it a potent reactive intermediate, enabling the rapid assembly of complex molecular architectures through carbon-carbon and carbon-heteroatom bond-forming reactions.

C-C Bond Formation Reactions

This compound is an ideal electrophile for multicomponent reactions (MCRs) that forge new C-C bonds, such as the Passerini and Ugi reactions, although specific examples utilizing this compound are not extensively detailed. The general principle involves the reaction of the carbonyl group with an isocyanide and a carboxylic acid (Passerini 3-component reaction) or an isocyanide, a carboxylic acid, and an amine (Ugi 4-component reaction).

More directly, it can participate in enantioconvergent arylation reactions. In these processes, a chiral rhodium(I) complex catalyzes the addition of an arylboronic acid to the α-keto ester. nih.govThe presence of a base is crucial for promoting both the transmetalation step and the racemization of the starting keto ester, allowing for a dynamic kinetic resolution that yields tertiary aryl glycolate (B3277807) derivatives with high diastereo- and enantioselectivity. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Enantioconvergent Arylation | This compound, Arylboronic Acid | Chiral Rhodium(I) complex, Base | Chiral Tertiary Aryl Glycolates |

Heteroatom Functionalizations

The most significant application of this compound as a reactive intermediate is in heteroatom functionalization, particularly through the catalyst-free or catalyzed three-component synthesis of α-aminophosphonates (a C-N and C-P bond formation). ekb.egThis Kabachnik-Fields reaction provides a highly efficient and atom-economical route to these biologically relevant molecules.

The reaction is highly versatile and has been carried out with a wide range of amines and phosphites. The general transformation is outlined below:

Reaction Scheme: this compound + Amine + Dialkyl Phosphite → Dialkyl ((amino)(4-cyanophenyl)methyl)phosphonate

This transformation can be performed under solvent-free conditions or in various solvents, and is often accelerated by Lewis acid catalysts. researchgate.netresearchgate.netnih.govThe products are valuable scaffolds in medicinal chemistry, known to act as enzyme inhibitors and peptidomimetics.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Class |

|---|---|---|---|---|

| This compound | Aniline | Diethyl Phosphite | Mg(ClO₄)₂ researchgate.net | α-Aminophosphonates |

| This compound | Benzylamine | Dibutyl Phosphite | Propylphosphonic anhydride (T₃P®) nih.gov | α-Aminophosphonates |

| This compound | Various Amines | Triphenyl Phosphite | LiClO₄ ekb.eg | α-Aminophosphonates |

Catalytic Applications and Catalyst Development

The development of catalysts for reactions involving α-ketoesters is an active area of research. These compounds possess two reactive carbonyl groups and an adjacent aromatic system, making them versatile substrates. However, specific catalyst development and applications centered on this compound are not extensively described in the current body of literature.

Photoredox Catalysis in Transformations

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of organic transformations under mild conditions. nih.govelsevierpure.com This methodology is often applied to generate radical intermediates. nih.gov In principle, the α-ketoester moiety of this compound could be a target for photoredox-mediated transformations, such as reductive coupling or functionalization. The cyano group, being electron-withdrawing, would influence the electronic properties and reactivity of the molecule.

Transition Metal Catalysis (e.g., Copper Catalysis)

Transition metals are widely used to catalyze reactions involving esters and nitriles. Copper catalysis, in particular, is known for its versatility in C-C and C-heteroatom bond formation. organic-chemistry.org For instance, copper-catalyzed reactions can involve radical intermediates and are often tolerant of various functional groups. nih.gov The cyano group (–CN) can be introduced or transformed using transition-metal catalysts, and these metals play a crucial role in activating otherwise inert chemical bonds. researchgate.netgoogle.com

Theoretically, the carbonyl groups and the cyano-substituted aromatic ring of this compound could coordinate with transition metal centers, opening pathways for various transformations. However, documented examples of copper-catalyzed or other transition-metal-catalyzed reactions where this compound is the specific substrate are scarce in the reviewed literature.

Organocatalysis and Biocatalysis (Enantioselective)

Organocatalysis has become a major pillar of asymmetric synthesis, providing metal-free alternatives for creating chiral molecules with high enantioselectivity. nih.govnih.govbeilstein-journals.org Chiral organic molecules can activate substrates through various modes, including the formation of reactive intermediates. nih.gov Given its prochiral keto group, this compound would be a plausible substrate for enantioselective additions (e.g., hydrogenation, alkylation) catalyzed by chiral organocatalysts to produce chiral α-hydroxy esters.

Similarly, biocatalysis using enzymes offers a highly selective method for asymmetric transformations. The reduction of ketones is a classic application of biocatalysis. While the related compound, Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, has been synthesized and used in creating metal complexes, this is a Morita-Baylis-Hillman adduct and not the result of a catalytic reaction on this compound. mdpi.comdntb.gov.ua Specific enantioselective organocatalytic or biocatalytic transformations using this compound as the starting material are not described in the available research.

Studies on Functional Group Compatibility and Selectivity

The study of functional group compatibility is crucial for designing complex synthetic routes. The this compound molecule contains a methyl ester, two ketone functionalities, and a cyano group on an aromatic ring. Any catalytic system developed for this substrate would need to selectively transform one site without affecting the others.

For example, a catalyst designed to reduce one keto group would need to be selective over the second keto group and the ester. The electron-withdrawing nature of the cyano group would also influence the reactivity of the aromatic ring and the adjacent carbonyl. While general principles of chemoselectivity in catalysis are well-established, specific experimental studies that systematically investigate the functional group compatibility and selectivity in reactions of this compound are not documented. Research on related molecules, such as Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, confirms that multiple functional groups can be present in a stable molecule. mdpi.com

Iv. Derivatization Strategies and Analog Synthesis

Modification of the Ester Moiety

The ester functionality in "Methyl 2-(4-cyanophenyl)-2-oxoacetate" is a prime target for chemical derivatization, primarily through hydrolysis and transesterification reactions. These modifications alter the compound's polarity, solubility, and potential interactions with biological targets.

Hydrolysis: The methyl ester can be readily hydrolyzed to its corresponding carboxylic acid, "2-(4-cyanophenyl)-2-oxoacetic acid". This transformation is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) in a solvent mixture. The resulting carboxylic acid is a key intermediate for the synthesis of amides and other ester derivatives, expanding the chemical space accessible from the parent compound.

Transesterification: This process involves the exchange of the methyl group of the ester with a different alkyl or aryl group. Transesterification is generally catalyzed by either an acid or a base in the presence of an excess of the desired alcohol. For instance, reacting "this compound" with ethanol (B145695) under acidic conditions would yield "Ethyl 2-(4-cyanophenyl)-2-oxoacetate". This method is valuable for fine-tuning the lipophilicity and pharmacokinetic properties of the molecule. The efficiency of transesterification can be influenced by factors such as the choice of catalyst and reaction conditions. mdpi.com

| Reaction | Reagents | Product |

| Hydrolysis | Lithium Hydroxide | 2-(4-cyanophenyl)-2-oxoacetic acid |

| Transesterification | Ethanol, Acid Catalyst | Ethyl 2-(4-cyanophenyl)-2-oxoacetate |

Transformations Involving the Alpha-Keto Group

The alpha-keto group is a highly reactive site within "this compound," enabling a variety of transformations that can significantly alter the molecule's structure and chemical properties.

Reduction: The ketone can be reduced to a secondary alcohol, yielding "Methyl 2-(4-cyanophenyl)-2-hydroxyacetate". This reduction can be accomplished using various reducing agents, with sodium borohydride (B1222165) being a common choice. The resulting hydroxyl group introduces a new chiral center, and the use of stereoselective reducing agents can favor the formation of a specific enantiomer.

Nucleophilic Addition: The electrophilic carbon of the keto group is susceptible to attack by a wide range of nucleophiles. For example, organometallic reagents such as Grignard reagents can add to the ketone to form tertiary alcohols. This reaction allows for the introduction of diverse carbon-based substituents.

Aromatic Ring Functionalization and Substitution Patterns

The 4-cyanophenyl ring offers multiple avenues for structural modification, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule.

The cyano group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. These transformations introduce new functionalities that can participate in further reactions or influence the compound's biological activity.

While the existing electron-withdrawing groups on the aromatic ring direct electrophilic substitution to the meta-position, other substitution patterns can be achieved through alternative strategies. nih.gov For instance, nucleophilic aromatic substitution on a suitably activated precursor could allow for the introduction of a wider range of functional groups at different positions on the phenyl ring.

| Original Functional Group | Reaction Type | Resulting Functional Group |

| Cyano | Hydrolysis | Carboxylic Acid or Amide |

| Cyano | Reduction | Aminomethyl |

| Phenyl Ring | Electrophilic Aromatic Substitution | Various (typically at the meta-position) |

Synthesis of Polyfunctional Derivatives

The presence of multiple reactive sites in "this compound" allows for the synthesis of polyfunctional derivatives through sequential or concurrent modification of its functional groups. This approach enables the creation of complex molecules with highly specific properties.

A sequential approach might involve, for example, the initial transesterification of the ester moiety, followed by the reduction of the alpha-keto group. The resulting molecule would possess a new ester, a hydroxyl group, and the original cyano group, each offering further opportunities for derivatization.

Alternatively, a single reagent can sometimes effect the transformation of multiple functional groups simultaneously. The specific outcome of such reactions is highly dependent on the choice of reagent and the reaction conditions employed.

Exploration of New Heterocyclic Systems Incorporating the Compound's Core

"this compound" serves as a valuable scaffold for the construction of novel heterocyclic systems. rsc.org The 1,2-dicarbonyl unit and the cyanophenyl ring provide reactive handles for various cyclization reactions.

A common strategy involves the condensation of the alpha-keto ester with binucleophilic reagents. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) or pyrazolone (B3327878) rings. rsc.org Similarly, reactions with other binucleophiles like amidines can yield imidazole (B134444) derivatives.

The cyano group can also be incorporated into cyclization schemes to form fused heterocyclic systems. For example, it can participate in multicomponent reactions, such as the Gewald reaction, to construct substituted thiophenes. The versatility of "this compound" as a building block in heterocyclic synthesis has been demonstrated in the preparation of various biologically relevant scaffolds. ekb.eg

| Reactant Type | Resulting Heterocycle |

| Hydrazine Derivatives | Pyrazole/Pyrazolone |

| Amidines | Imidazole |

V. Advanced Spectroscopic and Analytical Investigations for Mechanistic Insight

Application of Advanced NMR Spectroscopy for Structural Dynamics and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. openaccessjournals.com Advanced NMR methods, particularly two-dimensional (2D) techniques, offer unparalleled insight into the connectivity and spatial relationships between atoms within Methyl 2-(4-cyanophenyl)-2-oxoacetate. Furthermore, NMR is a powerful tool for real-time reaction monitoring, allowing for the observation of reactant consumption and product formation without the need for sample isolation. d-nb.infobeilstein-journals.org

Two-dimensional NMR experiments provide a more detailed structural map by correlating nuclear spins through chemical bonds or through space. youtube.comepfl.ch For this compound, a suite of 2D NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu In the spectrum of this compound, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu It is invaluable for assigning the carbon signals of the aromatic ring and the methyl group by linking them to their known proton signals. The quaternary carbons (such as the carbonyls, the cyano carbon, and the aromatic carbon attached to the keto-ester group) would be absent from an HSQC spectrum, as they bear no protons. epfl.chyoutube.com

Table 1: Hypothetical 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlation(s) (¹H) | HSQC Correlation (¹³C) | HMBC Correlation(s) (¹³C) |

| Aromatic Protons (H-2, H-6) | Aromatic Protons (H-3, H-5) | C-2, C-6 | C-4, C-1', C-7 (Cyano) |

| Aromatic Protons (H-3, H-5) | Aromatic Protons (H-2, H-6) | C-3, C-5 | C-1, C-7 (Cyano) |

| Methyl Protons (-OCH₃) | None | -OCH₃ Carbon | Ester Carbonyl (C-2') |

Mass Spectrometry for Reaction Intermediates and Product Identification (Beyond Basic ID)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Beyond providing a basic molecular weight, advanced MS techniques are critical for identifying transient reaction intermediates and confirming the elemental composition of products with high accuracy. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₀H₇NO₃), HRMS would be used to confirm its composition by matching the experimentally observed mass to the calculated exact mass. This technique is also instrumental in the study of reaction mechanisms, where it can identify the elemental composition of short-lived intermediates that cannot be isolated. nih.gov

Table 2: HRMS Data for this compound

| Ion Species | Calculated Exact Mass | Observed Mass (Hypothetical) |

| [M+H]⁺ | 190.0499 | 190.0501 |

| [M+Na]⁺ | 212.0318 | 212.0320 |

In a tandem MS (MS/MS) experiment, the molecular ion would be isolated and fragmented to provide structural information. Key fragments would likely arise from the loss of the methoxy (B1213986) group (•OCH₃), the methoxycarbonyl group (•COOCH₃), and carbon monoxide (CO).

Infrared and UV-Visible Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide information on a molecule's functional groups and electronic systems, respectively. openaccessjournals.com They are particularly useful for monitoring the progress of a reaction in real-time. researchgate.netmit.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. openaccessjournals.com Each functional group has a characteristic absorption frequency, making IR an excellent tool for qualitative analysis. libretexts.org The IR spectrum of this compound would be dominated by strong absorptions from the nitrile and two distinct carbonyl groups.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Nitrile | C≡N | 2240–2220 |

| Ketone Carbonyl | C=O | 1700–1680 |

| Ester Carbonyl | C=O | 1750–1735 |

| Aromatic Ring | C=C | 1600–1450 |

| Ester C-O Stretch | C-O | 1300–1000 |

UV-Visible Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. uobabylon.edu.iq The extended conjugated system of this compound, which includes the phenyl ring, the cyano group, and the α-keto-ester moiety, is expected to produce a strong absorbance in the UV region. The intensity of this absorbance is proportional to the concentration (Beer's Law), making UV-Vis spectroscopy an effective method for monitoring reaction kinetics. researchgate.netmit.edu For example, in a reaction where the conjugated system is altered, the disappearance of the reactant's characteristic λ_max could be tracked over time.

X-ray Diffraction Studies for Solid-State Structure Elucidation and Conformational Analysis

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information. mdpi.comresearchgate.net This technique determines the precise three-dimensional coordinates of every atom in the solid state, yielding exact bond lengths, bond angles, and torsional angles. researchgate.net For this compound, an X-ray crystal structure would reveal the planarity of the phenyl ring and the precise conformation of the flexible keto-ester side chain. It would also provide insight into intermolecular interactions, such as π-stacking of the aromatic rings or dipole-dipole interactions involving the nitrile and carbonyl groups, which govern the crystal packing arrangement. govinfo.gov

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Description |

| Crystal System | The geometric category of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The set of symmetry operations of the unit cell. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C≡N, C=O, C-C). |

| Bond Angles (°) | Angles formed by three connected atoms. |

| Torsional Angles (°) | Dihedral angles defining the conformation of the side chain. |

Advanced Chromatographic Techniques (e.g., Prep-HPLC for Purification, not basic ID)

While analytical HPLC is used for identification and quantification, preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for purifying compounds on a larger scale. google.com For this compound, Prep-HPLC would be the method of choice to isolate the compound in high purity from a crude reaction mixture containing starting materials, reagents, or byproducts. A reversed-phase column (e.g., C18) would likely be used, where compounds are separated based on their polarity. A gradient of solvents, such as water and acetonitrile, would be employed to elute the components, with less polar compounds having longer retention times. Fractions would be collected and analyzed to pool those containing the pure product.

Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a cornerstone analytical technique for the determination of the enantiomeric excess (ee) of chiral molecules. In the context of reactions involving this compound, such as its asymmetric reduction to the corresponding chiral alcohol, methyl 2-(4-cyanophenyl)-2-hydroxyacetate, chiral HPLC is indispensable for quantifying the stereochemical outcome of the transformation. The separation of enantiomers is achieved through their differential interactions with the chiral selector immobilized on the stationary phase, leading to different retention times.

The determination of enantiomeric excess is crucial for evaluating the effectiveness of chiral catalysts and optimizing reaction conditions to achieve high stereoselectivity. mdpi.com The ee is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Research Findings:

Studies on the chiral resolution of various mandelic acid esters have demonstrated the efficacy of polysaccharide-based CSPs. For instance, columns such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) have shown excellent capabilities in separating the enantiomers of these compounds. researchgate.netnih.gov The mobile phases typically employed are mixtures of a non-polar solvent like n-hexane with a polar alcohol modifier, such as isopropanol (B130326) or ethanol (B145695). researchgate.net The choice of the specific CSP and the composition of the mobile phase are critical for achieving baseline separation of the enantiomers.

In a representative study on the asymmetric synthesis of chiral dihydropyrano[2,3-c]pyrazoles, the enantiomeric excess of the products was determined by chiral HPLC analysis using a Chiralpak AD-H column. nih.gov The separation was achieved using a mobile phase of hexane (B92381) and 2-propanol (80:20 v/v) at a flow rate of 1.0 mL/min, with UV detection at 254 nm. nih.gov This example underscores the common use of polysaccharide-based columns and normal-phase elution for the analysis of complex chiral molecules.

For the separation of chiral imidazolines, a Chiralpak® IB® column, which contains cellulose (B213188) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, was used effectively under reversed-phase conditions. nih.gov This highlights the versatility of polysaccharide-based CSPs, which can be operated in both normal- and reversed-phase modes.

The table below summarizes typical conditions used for the chiral HPLC separation of compounds analogous to methyl 2-(4-cyanophenyl)-2-hydroxyacetate, which can serve as a starting point for method development for the target analyte.

Table 1: Representative Chiral HPLC Conditions for the Separation of α-Hydroxy Ester Enantiomers and Related Compounds

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Times (min) | Reference |

|---|---|---|---|---|---|---|

| Methyl Mandelate (B1228975) | Chiralcel OD | Hexane/Isopropanol | 1.0 | 254 | Not Specified | researchgate.net |

| Dihydropyrano[2,3-c]pyrazole derivative | Chiralpak AD-H | Hexane/2-Propanol (80:20) | 1.0 | 254 | tR1: 6.78 (major), tR2: 8.97 (minor) | nih.gov |

| Chiral Imidazolines | Chiralpak® IB® | ACN/MeOH/40 mM NH4OAc | 0.4 | 254 | Varied with analyte structure | nih.gov |

Vi. Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. For Methyl 2-(4-cyanophenyl)-2-oxoacetate, DFT calculations can elucidate its electronic structure and predict its reactivity. These calculations typically involve optimizing the molecule's geometry to find its lowest energy state and then computing various electronic descriptors.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. In related cyanophenyl compounds, DFT studies have successfully mapped these properties to predict reaction sites. researchgate.netresearchgate.net Theoretical investigations on similar aromatic ketones utilize functionals like B3LYP with basis sets such as 6-311G(d,p) to achieve a high correlation between theoretical and experimental data. researchgate.net

| Parameter | Typical Calculated Value/Descriptor | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -9.0 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.5 to -3.0 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 4.0 to 6.0 eV | Indicates chemical reactivity and kinetic stability |

| Dipole Moment | 2.5 to 4.5 D | Measures molecular polarity |

| Molecular Electrostatic Potential (MEP) | Negative potential (red) on carbonyl oxygens and nitrile nitrogen; Positive potential (blue) on aromatic protons. | Predicts sites for electrophilic and nucleophilic attack |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying all intermediates and, crucially, the transition states that connect them. For a molecule like this compound, theoretical studies can model its behavior in various reactions, such as hydrolysis, reduction, or nucleophilic addition to the carbonyl groups.

The process involves locating the structure of the transition state—the highest energy point along the reaction coordinate—and calculating its energy. This energy, known as the activation energy, determines the reaction rate. Methods like synchronous transit-guided quasi-Newton (STQN) are employed to find these transition state structures. While specific pathway analyses for this exact molecule are not prominent in the literature, the methodology is well-established for complex organic reactions. researchgate.net Such studies provide invaluable, atom-level detail on how bonds are formed and broken, guiding the design of more efficient synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional shape, or conformation, of a molecule is critical to its properties and reactivity. This compound possesses several rotatable single bonds, primarily between the phenyl ring and the adjacent carbonyl group, and around the ester moiety. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers for rotation between them.

Molecular Dynamics (MD) simulations can model the molecule's movement over time, providing a dynamic picture of its conformational landscape. researchgate.net Alternatively, potential energy surface scans can be performed using quantum chemical methods, where the energy of the molecule is calculated as a function of systematically changing a specific dihedral angle. For similar substituted aromatic compounds, these analyses reveal the preferred orientations of functional groups, which are often a balance between steric hindrance and electronic effects like conjugation. researchgate.net The results of such studies are crucial for understanding how the molecule might interact with other reagents or fit into an active site.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) (Excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate a molecule's structural features with its physicochemical properties. These models are predictive tools that can estimate properties without the need for experimental measurement. For this compound, QSPR could be used to predict properties like boiling point, solubility, or retention time in chromatography.

The development of a QSPR model involves calculating a set of molecular descriptors for a series of related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO energy, dipole moment from DFT). chemscene.com Statistical methods are then used to build a model that links these descriptors to the property of interest.

| Descriptor Class | Example Descriptor | Property It Helps Predict |

|---|---|---|

| Constitutional | Molecular Weight | Boiling Point, Density |

| Topological | Wiener Index | Viscosity, Surface Tension |

| Geometric | Molecular Surface Area | Solubility, Permeability |

| Quantum-Chemical | Topological Polar Surface Area (TPSA) | Solubility, Transport Properties |

| Quantum-Chemical | LogP | Partition Coefficient (Octanol-Water) |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods, particularly DFT, are highly effective at predicting spectroscopic data. Theoretical calculations of Infrared (IR) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can serve as a powerful aid in experimental structure verification.

For IR spectra, calculations can determine the vibrational frequencies corresponding to specific bond stretches and bends. For instance, the characteristic C=O and C≡N stretching frequencies can be predicted. Studies on related molecules show that theoretical IR spectra generated using DFT methods are often in good agreement with experimental results, aiding in peak assignment. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. These theoretical predictions, when properly scaled, show excellent linear correlation with experimental values, especially for aromatic protons and carbons. mdpi.com This predictive power is invaluable for assigning complex spectra and confirming the regiochemistry of a synthesized compound.

| Spectroscopy | Functional Group | Typical Experimental Value | Typical DFT-Calculated Value |

|---|---|---|---|

| FTIR | Nitrile (C≡N) stretch | ~2230 cm⁻¹ | ~2235 cm⁻¹ |

| FTIR | Keto (C=O) stretch | ~1735 cm⁻¹ | ~1740 cm⁻¹ |

| FTIR | Ester (C=O) stretch | ~1690 cm⁻¹ | ~1695 cm⁻¹ |

| ¹³C NMR | Nitrile Carbon | ~118 ppm | ~117 ppm |

| ¹³C NMR | Keto Carbonyl | ~185 ppm | ~184 ppm |

| ¹H NMR | Aromatic Protons | 7.5-8.0 ppm | 7.4-7.9 ppm |

Green Chemistry Metrics and Efficiency Calculations (e.g., Atom Economy, E-factor)

Green chemistry metrics are essential for evaluating the environmental impact and efficiency of a chemical synthesis. Atom Economy and E-factor are two of the most common metrics.

Atom Economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. scranton.eduprimescholars.com The ideal AE is 100%, which occurs in addition and rearrangement reactions where all reactant atoms are part of the product. scranton.edu The formula is: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For a hypothetical synthesis of this compound (MW: 189.17 g/mol ) via oxidation of Methyl 2-(4-cyanophenyl)-2-hydroxyacetate (MW: 191.18 g/mol ) using an oxidant like pyridinium (B92312) chlorochromate (PCC, MW: 215.56 g/mol ), the atom economy would be poor, as none of the atoms from the large reagent (PCC) are incorporated into the product.

E-factor (Environmental Factor) provides a more practical measure of waste production. nih.gov It is the ratio of the mass of total waste generated to the mass of the product obtained. libretexts.orgyoutube.com The formula is: E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

Waste includes everything not ending up in the final product: byproducts, unreacted starting materials, solvents, and materials from workup and purification. libretexts.orggreenchemistry-toolkit.org A lower E-factor signifies a greener, more efficient process.

| Material | Input Mass | Role | Mass in Product | Waste Mass |

|---|---|---|---|---|

| Starting Material | 10.0 g | Reactant | 8.0 g (Assuming ~84% yield) | 2.0 g (unreacted) |

| Reagent | 12.0 g | Reactant | 12.0 g (byproduct) | |

| Solvent | 100.0 g | Medium | 100.0 g (assuming no recovery) | |

| Workup Materials | 20.0 g | Purification | 20.0 g | |

| Total | 142.0 g | 8.0 g | 134.0 g | |

| Calculated E-factor = 134.0 g / 8.0 g = 16.75 |

Vii. Applications of Methyl 2 4 Cyanophenyl 2 Oxoacetate in Specialized Fields Excluding Clinical/biological

Role as a Building Block in Complex Chemical Synthesis

The compound is a key precursor in the multi-step synthesis of more complex molecules, valued for their specific functions in various industries.

Methyl 2-(4-cyanophenyl)-2-oxoacetate and its ethyl ester analog are pivotal intermediates in the synthesis of a variety of fine chemicals, including pharmaceuticals and dyes. The presence of the cyano group and the α-keto ester functionality provides strategic points for molecular elaboration. For instance, derivatives of this compound are instrumental in constructing heterocyclic systems that form the core of many medicinal agents.

Research has demonstrated the importance of the 4-cyanophenyl moiety in creating pharmacologically active molecules. For example, structurally related compounds are used in the synthesis of thiazole (B1198619) derivatives with demonstrated anticancer properties. rsc.org Similarly, precursors like 2-(4-cyanophenylamino) acetic acid are crucial in the synthesis of anticoagulants such as Dabigatran etexilate. googleapis.com The synthesis of Febuxostat, a drug used for treating hyperuricemia, also involves intermediates containing a cyanophenyl group, highlighting the utility of this structural motif in drug discovery. google.com

Table 1: Examples of Fine Chemicals Synthesized from Cyanophenyl Precursors

| Target Compound Class | Precursor/Related Compound | Application Area |

|---|---|---|

| Thiazole Derivatives | α-bromo-4-cyanoacetophenone | Anticancer Agents rsc.org |

| Benzimidazole Derivatives | 2-(4-cyanophenylamino) acetic acid | Anticoagulants (e.g., Dabigatran) googleapis.com |

| Thiazole Carboxylic Acids | 3-cyano-4-isobutoxythiobenzamide | Anti-hyperuricemia Agents (e.g., Febuxostat) google.com |

The compound also serves as a monomer or raw material in the field of materials science. The ethyl ester analog, ethyl (4-cyanophenyl)(oxo)acetate, has been identified as a raw material for the synthesis of high-performance polymers. The aromatic core and polar cyano group can impart desirable thermal and mechanical properties to a polymer chain. Furthermore, the reactive sites on the molecule allow it to be incorporated into more complex macromolecular structures, including functional polymers designed for specific applications such as separation or catalysis.

Catalysis and Ligand Design

While not a catalyst itself, derivatives of this compound are valuable in the design of sophisticated ligands for transition metal catalysis. A notable example involves the synthesis of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, a Morita-Baylis-Hillman (MBH) adduct derived from 4-cyanobenzaldehyde (B52832). mdpi.com This adduct functions as a multi-functional ligand capable of coordinating with various transition metal ions.

Studies have shown that this ligand forms stable complexes with several metal ions, including Cr³⁺, Co³⁺, Ni²⁺, Mn²⁺, and Cu²⁺. mdpi.com The coordination primarily involves the oxygen atoms of the ester carbonyl group. The formation of these metal complexes is confirmed by spectroscopic methods, which show characteristic d-d transition bands in the UV-Visible spectrum that are absent in the free ligand. mdpi.com This application opens avenues for developing new catalysts where the electronic properties of the metal center can be fine-tuned by the ligand's structure.

Table 2: Metal Complexes of a Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate Ligand

| Metal Ion | Resulting Complex | Spectroscopic Evidence (d-d transition) |

|---|---|---|

| Cr³⁺ | [Cr(L)₃] | ~360-372 nm region mdpi.com |

| Co³⁺ | [Co(L)₃] | ~360-372 nm region mdpi.com |

| Ni²⁺ | [Ni(L)₂] | ~360-372 nm region mdpi.com |

| Mn²⁺ | [Mn(L)₂] | ~360-372 nm region mdpi.com |

| Cu²⁺ | [Cu(L)₂] | ~360-372 nm region mdpi.com |

(L represents the deprotonated form of the Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate ligand)

Carbon Dioxide Fixation and Utilization Strategies

Based on a review of available scientific literature, there is currently no significant information detailing the application of this compound in strategies related to carbon dioxide fixation or its chemical utilization. This remains a potential area for future investigation.

Development of Novel Synthetic Methodologies for Other Compounds

This compound and its analogs are frequently used as substrates in the development and optimization of new synthetic reactions. Their defined structure and reactive functional groups make them ideal for testing the efficacy and scope of new catalytic systems or reaction conditions.

One prominent example is the Morita-Baylis-Hillman (MBH) reaction, where aldehydes like 4-cyanobenzaldehyde (a precursor to the title compound) react with activated alkenes to form dense, functionalized molecules. mdpi.com The synthesis of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate is a direct application of this methodology. mdpi.com

Furthermore, related cyanophenyl compounds are used to develop sustainable and efficient synthetic protocols. For instance, a rapid, single-step, sustainable synthesis of 4-cyanophenyl-substituted thiazole libraries has been developed, showcasing an advancement in creating molecular libraries for screening purposes. rsc.org Another innovative approach is the use of infrared irradiation to promote the multicomponent synthesis of 2-amino-3-cyano-4H-pyran derivatives, a method noted for its efficiency and reduced reaction times. scielo.org.mx The fundamental synthesis of aryl-oxoacetates, including the chlorinated analog of the title compound, often employs classic methodologies like the Friedel-Crafts acylation, which continues to be refined for better yields and conditions. chemicalbook.com

Viii. Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Table 1: Potential Applications of AI/ML in the Synthesis of Methyl 2-(4-cyanophenyl)-2-oxoacetate

| AI/ML Application | Description | Potential Impact on Synthesis | Supporting Evidence |

|---|---|---|---|

| Reaction Condition Prediction | A hierarchical neural network model predicts optimal catalyst, solvents, reagents, and temperature. chemintelligence.com | Reduces the number of screening experiments needed to find high-yield conditions. The model can suggest a starting temperature within a ±20 °C range with ~58% accuracy. mit.edu | chemintelligence.commit.edu |

| Yield Prediction | Deep learning models forecast reaction yields based on reactants, reagents, and conditions. rjptonline.org | Allows chemists to prioritize synthetic routes with the highest predicted success rates, minimizing resource waste on low-yield pathways. | rjptonline.org |

| Regioselectivity Prediction | Graph transformer neural networks (GTNN) analyze 3D molecular structures to predict the outcome of reactions with multiple potential sites, such as C-H activation. digitellinc.com | Informs the design of precursors to ensure the cyano-group is correctly positioned at the para-position of the phenyl ring. | digitellinc.com |

| Automated Synthesis Planning | Retrosynthesis software (e.g., ASKCOS) proposes multi-step synthetic pathways from commercially available starting materials. nih.gov | Can uncover novel, more efficient, or more sustainable routes to this compound that a human chemist might overlook. | nih.gov |

Continuous Flow Synthesis Scale-Up and Process Intensification

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents, as is common in Friedel-Crafts acylations. umontreal.ca The superior heat and mass transfer characteristics of microreactors or flow reactors allow for reactions to be conducted safely at higher temperatures and concentrations, leading to dramatically reduced reaction times and increased throughput. umontreal.canih.gov

Transitioning the synthesis of this compound to a continuous flow process would represent a major step in process intensification. cetjournal.it Such a system could telescope multiple reaction steps—for example, the formation of the acylating agent followed immediately by the Friedel-Crafts reaction—into a single, uninterrupted sequence. umontreal.ca This eliminates the need for isolating intermediates, which saves time, reduces solvent waste, and minimizes manual handling of materials. mit.edu An expeditious continuous-flow process for methyl 2-(chlorosulfonyl)benzoate, another substituted benzoate, has demonstrated the potential of this technology to inhibit side reactions and achieve high throughput. researchgate.net The development of integrated flow systems that include in-line purification, such as liquid-liquid extraction or crystallization, would further streamline the manufacturing process, delivering a pure product stream directly from the reactor. mit.edu

Table 2: Comparison of Batch vs. Potential Continuous Flow Synthesis

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |

|---|---|---|---|

| Heat Transfer | Poor; risk of thermal runaways in large vessels. | Excellent; high surface-area-to-volume ratio. researchgate.net | Enhanced safety, allows for higher reaction temperatures. |

| Mass Transfer | Limited by stirring efficiency. | Superior; efficient mixing in small channels. | Faster reaction rates, higher conversion. |

| Scalability | Challenging; "scaling-up" often requires re-optimization. | Straightforward; "numbering-up" by running parallel reactors. umontreal.ca | Predictable and linear scale-up. |

| Safety | Large volumes of hazardous materials held in a single vessel. | Small reaction volumes at any given time. umontreal.ca | Minimized risk of accidents and exposure. |

| Process Control | Difficult to maintain precise control over temperature and residence time. | Precise control over all reaction parameters. | Higher consistency and product quality. |

| Throughput | Limited by batch cycle time. | High; continuous production over extended periods. researchgate.net | Increased productivity. |

Development of Highly Sustainable and Circular Economy Approaches

The principles of green chemistry and the circular economy are increasingly guiding the development of new chemical processes. For this compound, future research will focus on minimizing its environmental footprint from synthesis to end-of-life. This involves replacing hazardous reagents and solvents with greener alternatives, improving atom economy, and designing processes where materials are reused or recycled.

Sustainable approaches could include the use of solid acid catalysts to replace traditional Lewis acids like aluminum chloride in the Friedel-Crafts reaction. Such catalysts can often be recovered and reused, reducing waste and avoiding harsh aqueous workups. The use of more benign solvents or even solvent-free reaction conditions is another key area of research. Furthermore, adopting circular economy principles involves mapping the entire lifecycle of the chemical. rsc.org This means not only optimizing the synthesis (Refuse, Reduce, Redesign) but also considering how the compound and any byproducts can be repurposed or recycled (Reuse, Repair, Refurbish, Remanufacture, Repurpose, Recycle). researchgate.net For instance, research could explore pathways to chemically recycle downstream products back into valuable precursors, closing the loop and moving away from a linear "take-make-dispose" model. rsc.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While this compound is valued as a synthetic intermediate, its core structure—the aryl glyoxal (B1671930) moiety—possesses rich and underexplored reactivity. Future research will likely focus on harnessing this reactivity to build complex molecular architectures through novel transformations. Aryl glyoxals are versatile building blocks for multicomponent reactions (MCRs), which allow for the efficient assembly of complex products in a single step. nih.gov

For example, the electrophilic carbonyl groups of the glyoxylate (B1226380) can participate in cyclization reactions to form a wide variety of heterocyclic compounds. Research has shown that aryl glyoxals can react with amines and alkynes in the presence of a gold catalyst to yield substituted furans. nih.gov Other studies have demonstrated their use in forming benzofurans and pyranones. nih.gov Applying these methodologies to this compound could open up rapid access to novel libraries of cyanophenyl-substituted heterocycles, which may have applications in medicinal chemistry or materials science. rsc.org

Table 3: Examples of Novel Reactions Utilizing the Aryl Glyoxal Core

| Reactants | Catalyst/Conditions | Product Type | Significance | Reference |

|---|---|---|---|---|

| Aryl glyoxal, primary amine, terminal alkyne | Gold catalyst, methanol | Substituted Furan (B31954) | Efficient, atom-economical synthesis of pharmacologically relevant furan derivatives. | nih.gov |

| Aryl glyoxal hydrate, sesamol, indole | Brønsted acid ionic liquid | Functionalized Benzofuran | Green synthesis using a recyclable catalytic system to produce complex benzofurans. | nih.gov |

| Aryl glyoxal, pyranone, Meldrum's acid | Et3N, MeCN, reflux | Furo[3,2-b]pyran | One-pot synthesis of novel fused heterocyclic systems of biological interest. | nih.gov |

| Aryl glyoxal, dimethylacetylenedicarboxylate, primary amine | HPA-ZSM-5 nano-catalyst | Substituted Furan | Environmentally friendly synthesis using a heterogeneous nano-catalyst at room temperature. | nih.gov |

Design of Next-Generation Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the development of next-generation catalytic systems is crucial for improving the production of this compound and its derivatives. Future research will move beyond traditional catalysts toward more sustainable, selective, and efficient alternatives. This includes the use of earth-abundant, non-precious metals like iron or nickel to replace expensive and rare metals such as rhodium or palladium. researchgate.net

Photoredox catalysis, which uses visible light to drive chemical reactions, represents another exciting frontier. chemrxiv.org For transformations involving the α-keto ester moiety, such as C-C bond formation, Ni-photoredox systems have shown great promise. chemrxiv.org Furthermore, the design of highly enantioselective catalysts is critical for producing chiral molecules. For example, chiral rhodium complexes have been developed for the enantioconvergent arylation of α-keto esters, providing access to valuable chiral α-hydroxyesters. scispace.comnih.gov Applying these advanced catalytic concepts could lead to novel, highly efficient, and stereoselective methods for synthesizing or functionalizing this compound.

Advanced In Situ Spectroscopic Monitoring of Reactions

To fully optimize and control the synthesis of this compound, especially in a continuous flow setting, real-time reaction monitoring is essential. Process Analytical Technology (PAT) provides the tools to "watch" a reaction as it happens, offering a wealth of data that cannot be obtained from traditional offline analysis of the final product. nih.gov

Future manufacturing processes will likely integrate a suite of complementary spectroscopic tools (e.g., NMR, IR, UV/Vis) directly into the reaction line. nih.gov For the synthesis of this compound, in situ IR spectroscopy could monitor the consumption of the benzonitrile (B105546) starting material and the formation of the ketone carbonyl group in real-time. Simultaneously, online UHPLC could track the concentration of the product and any impurities, providing a complete picture of the reaction progress. nih.gov This continuous stream of data allows for dynamic, automated process control, where parameters like temperature or flow rate can be adjusted instantly to maintain optimal conditions, ensuring high yield and purity while minimizing batch-to-batch variability. nih.gov

Table 4: Application of In Situ Monitoring Techniques for Synthesis

| Technique | Information Provided | Application in Synthesis of this compound | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Real-time tracking of functional group changes. | Monitor the disappearance of the nitrile C≡N stretch (if consumed) and the appearance of the ketone C=O stretch of the product. | nih.gov |

| UV/Vis Spectroscopy | Quantification of conjugated species. | Track the concentration of aromatic intermediates and the final product based on their UV absorbance. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information and quantification. | Provide unambiguous identification and quantification of reactants, intermediates, product, and byproducts in the reaction stream. | nih.gov |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Separation and quantification of all components. | Serves as a powerful tool for final analysis, quantifying product purity and identifying trace impurities in real-time. | nih.gov |

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-cyanophenyl)-2-oxoacetate, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via two primary routes:

- Route 1 : Esterification of 4-cyanophenylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux, followed by purification via distillation or recrystallization.

- Route 2 : Condensation of 4-cyanobenzaldehyde with methyl oxalyl chloride in the presence of a base (e.g., triethylamine) to form the α-ketoester.

Optimization involves controlling stoichiometry (1:1.2 molar ratio for acid:alcohol in Route 1) and reaction time (6–8 hours for reflux). Yield improvements (>80%) are achieved using anhydrous conditions and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic protons (δ 7.6–8.2 ppm) and the methyl ester (δ 3.8–3.9 ppm). ¹³C NMR confirms the carbonyl (C=O, δ ~165–175 ppm) and nitrile (C≡N, δ ~115–120 ppm) groups.

- Infrared Spectroscopy (IR) : Peaks at ~1720 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (ketone C=O), and ~2230 cm⁻¹ (C≡N stretch) are diagnostic.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., C–H⋯O interactions), with space group parameters (e.g., monoclinic C2/c) critical for confirming stereoelectronic effects .

Advanced Research Questions

Q. How does the electron-withdrawing cyano substituent influence the compound’s reactivity compared to halogenated analogs (e.g., Cl, F, Br)?

- Methodological Answer : The cyano group (-CN) enhances electrophilicity at the α-keto position, accelerating nucleophilic additions (e.g., Grignard reactions) but reducing stability under basic conditions. Comparative studies with halogenated analogs (e.g., 4-Cl, 4-F derivatives) show:

- Reactivity Trends : -CN > -Cl > -F in Friedel-Crafts acylation due to stronger electron withdrawal.

- Solubility : -CN derivatives exhibit lower solubility in polar solvents vs. -Cl/-Br analogs.

Computational modeling (DFT) and Hammett σ⁺ values quantify these effects, guiding reaction design .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Challenges : The polar cyano group disrupts crystal lattice formation, leading to amorphous precipitates or twinning.

- Solutions :

- Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.

- Introduce co-crystallization agents (e.g., crown ethers) to stabilize H-bonding networks.

- Optimize cooling rates (≤0.5°C/min) to promote ordered packing.

Structural analogs (e.g., 7-benzyloxy-naphthyl derivatives) demonstrate similar strategies .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of this compound?

- Methodological Answer : Discrepancies often stem from:

- Purity : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient).

- Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7), concentrations (IC₅₀ vs. IC₉₀), and exposure times (24–72 hours).

- Mechanistic Studies : Use molecular docking to assess binding affinity to target enzymes (e.g., cytochrome P450) and compare with in vitro inhibition assays. Replicate studies under identical conditions to isolate variables .

Q. What computational methods are recommended to predict the metabolic pathways of this compound?

- Methodological Answer :

- In Silico Tools : Use ADMET Predictor™ or SwissADME to model cytochrome P450-mediated oxidation (e.g., CYP3A4/5) and esterase hydrolysis.

- Metabolite Identification : Pair LC-MS/MS (Q-TOF) with software like MetaboLynx to detect intermediates (e.g., 4-cyanophenylglyoxylic acid).

- Validation : Cross-reference predictions with in vitro hepatocyte assays (rat/human) to confirm phase I/II metabolism .

Data Contradiction Analysis

Q. Why do studies report varying yields (40–85%) for the synthesis of this compound?

- Methodological Answer : Key variables include:

- Catalyst Efficiency : H₂SO₄ vs. p-toluenesulfonic acid (PTSA) impacts esterification kinetics.

- Purification Methods : Distillation (higher purity, lower recovery) vs. recrystallization (lower purity, higher yield).

- Side Reactions : Competing hydrolysis of the methyl ester under prolonged reflux.

Statistical Design of Experiments (DoE) can optimize parameters (temperature, catalyst loading) to minimize variability .

Comparative Structural Analysis

Q. How does the crystal packing of this compound differ from its 4-chloro analog?

- Methodological Answer :

- 4-CN Derivative : Stronger dipole-dipole interactions from -CN increase lattice energy, favoring denser packing (e.g., Z’=1, P2₁/c space group).

- 4-Cl Analog : Larger van der Waals radii of Cl reduce packing efficiency, often resulting in Z’=2 or disordered structures.